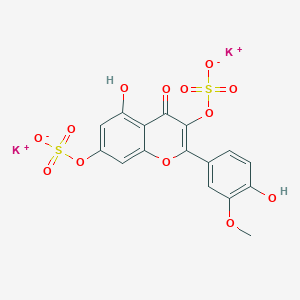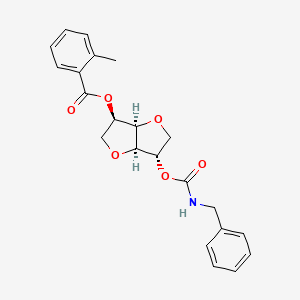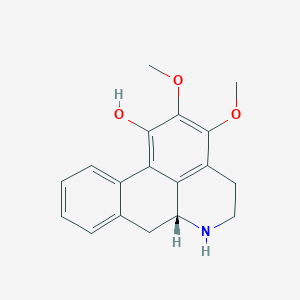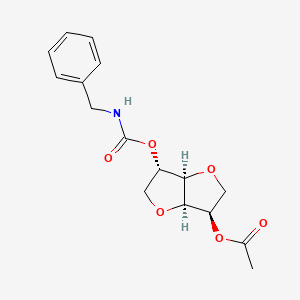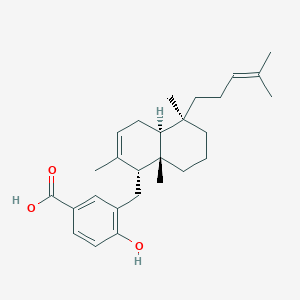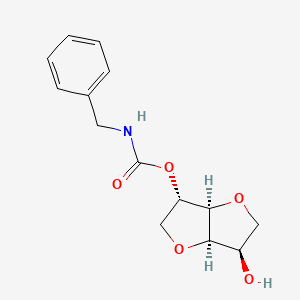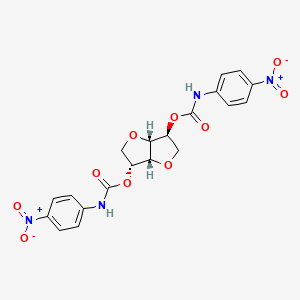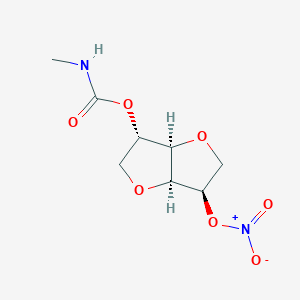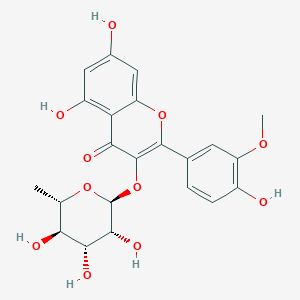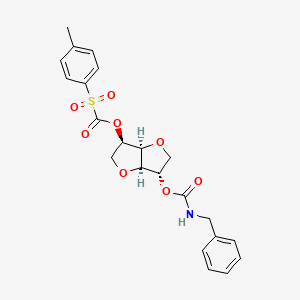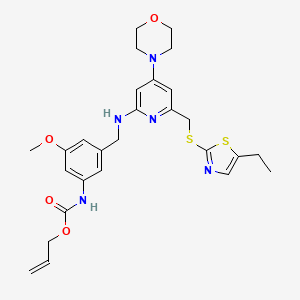
Unii-ZM322rcj2G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Unii-ZM322rcj2G involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and esterification, to form the final product. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Unii-ZM322rcj2G undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the thiazole ring.
Scientific Research Applications
Unii-ZM322rcj2G has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications are being explored, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Unii-ZM322rcj2G involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Unii-ZM322rcj2G can be compared with other compounds that have similar structural features, such as:
- N-(3-(6-(5-ethylthiazol-2-ylsulfanylmethyl)-4-(4-morpholinyl)pyridin-2-ylaminomethyl)-5-methoxyphenyl)carbamic acid methyl ester
- N-(3-(6-(5-ethylthiazol-2-ylsulfanylmethyl)-4-(4-morpholinyl)pyridin-2-ylaminomethyl)-5-methoxyphenyl)carbamic acid ethyl ester These compounds share the core structure but differ in the ester group, which can affect their reactivity and applications. This compound is unique due to its specific ester group, which may confer distinct properties and advantages in certain applications .
Properties
CAS No. |
196498-48-3 |
|---|---|
Molecular Formula |
C27H33N5O4S2 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
prop-2-enyl N-[3-[[[6-[(5-ethyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-morpholin-4-ylpyridin-2-yl]amino]methyl]-5-methoxyphenyl]carbamate |
InChI |
InChI=1S/C27H33N5O4S2/c1-4-8-36-26(33)31-20-11-19(12-23(14-20)34-3)16-28-25-15-22(32-6-9-35-10-7-32)13-21(30-25)18-37-27-29-17-24(5-2)38-27/h4,11-15,17H,1,5-10,16,18H2,2-3H3,(H,28,30)(H,31,33) |
InChI Key |
JNFARUXJNLDBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)SCC2=NC(=CC(=C2)N3CCOCC3)NCC4=CC(=CC(=C4)OC)NC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


